molecular formula C14H14O3 B6297129 6-Isopropoxy-2-naphthoic acid CAS No. 2379322-80-0

6-Isopropoxy-2-naphthoic acid

Cat. No. B6297129
CAS RN: 2379322-80-0
M. Wt: 230.26 g/mol
InChI Key: JCLMECLQPNWRBQ-UHFFFAOYSA-N
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Description

“6-Isopropoxy-2-naphthoic acid” is a chemical compound with the molecular formula C₁₄H₁₄O₃ . It has a molecular weight of 230.259 g/mol .

Scientific Research Applications

Synthesis and Characterization

6-Isopropoxy-2-naphthoic acid is used in the synthesis and characterization of various compounds. For instance, trivalent and tetravalent derivatives of 2-hydroxy-1-naphthoic acid have been prepared using corresponding isopropoxides, which include isopropoxy groups and are found to be hygroscopic (D. Joshi & T. Joshi, 2004). Additionally, the study of inclusion compounds of hydroxynaphthoic acids, which includes 6-hydroxy-2-naphthoic acid, focuses on solvates formation and co-crystal vs. salt formation (A. Jacobs et al., 2010).

Isotopic Labelling and Polymer Research

Research also involves isotopic labeling in the synthesis of polymers. For example, the synthesis of isotopically labeled monomers and polymers of 6-hydroxy-2-naphthoic acid provides insights into the chemical structure and behavior of these compounds (Norbert Nieβner et al., 1993).

Chemical Reactions and Applications

In another study, the metalation of derivatives like 4-hydroxy-6,7-dimethoxy-8-methyl-2-naphthoic acid has been explored for creating efficient construction of other chemical compounds (T. Le et al., 2011). Additionally, research on the synthesis of 6-hydroxy-2-naphthoic acid from related compounds like 2,6-diisopropylnaphthalene highlights new strategies in organic synthesis (R. Nakamura et al., 2009).

Photoreactions and Imaging Studies

The study of photoreactions of compounds like 2-isopropoxy-1,4-naphthoquinone, which relate to 6-isopropoxy-2-naphthoic acid, provides insights into imaging processes and the impact of solvents and organometallic compounds on these reactions (M. Depew et al., 1985).

Material Synthesis and Analysis

Studies also focus on the synthesis of materials like polyaromatic ester from 2-hydroxy-6-naphthoic acid, showcasing its importance as a raw material in chemical manufacturing (Yang Wang et al., 2013).

Photoacid Behavior and Reactivity

Research into the behavior of photoacids, such as 6-hydroxy-2-naphthoic acid and its derivatives, reveals their unique reactivity and the relationship between their functional groups (Julia Ditkovich et al., 2016).

Influence on Reaction Conditions

The influence of reaction conditions on the synthesis of compounds like 2-hydroxy-6-naphthoic acid is another area of interest, where factors like reactant concentration, temperature, and pressure play a critical role (So-Jin Ahn & Yong-Kul Lee, 2013).

properties

IUPAC Name

6-propan-2-yloxynaphthalene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c1-9(2)17-13-6-5-10-7-12(14(15)16)4-3-11(10)8-13/h3-9H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCLMECLQPNWRBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC2=C(C=C1)C=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Isopropoxy-2-naphthoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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